molecular formula C11H11FN2O2 B4611685 N-allyl-N'-(2-fluorophenyl)ethanediamide

N-allyl-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B4611685
M. Wt: 222.22 g/mol
InChI Key: ONWCYDSOHXVWOC-UHFFFAOYSA-N
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Description

N-allyl-N'-(2-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.08045576 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthesis N-allyl-N'-(2-fluorophenyl)ethanediamide has been implicated in catalytic processes, especially those involving C-C and C-H bond formations. For instance, iridium catalyzed carbonyl (2-fluoro)allylations from the alcohol or aldehyde oxidation level via transfer hydrogenation showcases the compound's role in synthesizing syn-3-fluoro-1-alcohols with high enantioselectivity (Hassan, Montgomery, & Krische, 2012). Furthermore, the catalytic asymmetric allylation of carbonyl compounds and imines with organoboronates underlines the importance of this chemical framework in creating chiral homoallylic alcohols and amines, critical for natural product and pharmaceutical synthesis (Huo, Duvall, Huang, & Hong, 2014).

Material Science Applications In the realm of material science, the synthesis and catalysis capabilities of this compound derivatives are explored for the development of new materials. For example, the synthesis of diallyl-containing polyimide and the investigation of allyl groups on material properties demonstrate the compound's potential in creating materials with enhanced thermal properties and stability (Lin, Wong, Wang, Chang, & Juang, 2015).

Organic Synthesis The utility of this compound in organic synthesis is further exemplified by its involvement in the synthesis of fluorinated compounds. The activation of allylic and benzylic C–F bonds for the synthesis of functionalized molecules is a burgeoning area of interest, where such compounds serve as building blocks for complex molecule preparation (Unzner & Magauer, 2015).

Enantioselective Synthesis The compound's framework also aids in the enantioselective synthesis of allylboronates, showcasing its critical role in producing molecules with high enantiomeric purity, which is essential for the pharmaceutical industry. The catalyzed substitution reactions highlight the ability to create complex, biologically relevant molecules with high yield and selectivity (Guzman-Martinez & Hoveyda, 2010).

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCYDSOHXVWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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